![molecular formula C10H5Cl2NO3 B2481903 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid CAS No. 712348-40-8](/img/structure/B2481903.png)
5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid, can be achieved through various synthetic routes. A notable method involves the domino isoxazole-isoxazole isomerization catalyzed by Fe(II), leading to the formation of isoxazole-4-carboxylic esters and amides in good yields (Serebryannikova et al., 2019). Another approach for synthesizing isoxazole derivatives is the reaction of ethyl acetoacetate with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride, which has been developed for the efficient and high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate (Moorthie et al., 2007).
Molecular Structure Analysis
Structural studies on isoxazole derivatives reveal insights into their molecular configuration and electronic properties. Experimental and theoretical investigations, including X-ray diffraction and quantum-chemical DFT calculations, have been conducted to determine the structural characteristics of these compounds (Jezierska et al., 2003). Such studies are crucial for understanding the molecular basis of the reactivity and biological activity of isoxazole derivatives.
Chemical Reactions and Properties
Isoxazole derivatives, including 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid, undergo a variety of chemical reactions that highlight their reactivity and functional versatility. For instance, the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles demonstrates the chemical reactivity of these compounds under alkaline conditions (Potkin et al., 2012).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed crystallographic studies provide valuable information about the solid-state arrangements and intermolecular interactions within these compounds (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of isoxazole derivatives are characterized by their acidity, basicity, and reactivity towards nucleophiles and electrophiles. The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate via selective nucleophilic chemistry exemplifies the versatile chemical behavior of these compounds (Robins et al., 2007).
Scientific Research Applications
Isoxazole Derivatives in Material Science and Chemistry
Structural Studies and Theoretical Analysis Isoxazole derivatives have been the subject of experimental and theoretical structural studies due to their unique properties and potential applications. For instance, Jezierska et al. (2003) conducted experimental and theoretical structural studies on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, highlighting its promising immunological activity. Theoretical analyses using density functional theory (DFT) and topological analysis in terms of Bader's theory were performed to investigate molecular parameters for quantum molecular similarity investigations (Jezierska et al., 2003).
Synthesis and Chemical Properties The synthesis of isoxazole- and oxazole-4-carboxylic acid derivatives has been explored, with reports on the first synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isoxazole isomerization. This process, catalyzed by Fe(II), leads to the formation of isoxazole-4-carboxylic esters and amides in good yields, demonstrating the versatility of isoxazole derivatives in organic synthesis (Serebryannikova et al., 2019).
Biological Studies
Pharmacological Screening Pharmacological screening of isoxazole derivatives has shown that some compounds exhibit myolytic activity, indicating their potential use in therapeutic applications. This includes studies on compounds substituted with 4-pyridyl and o-chlorophenyl radicals, underscoring the importance of structural variation in modulating biological activity (Arena et al., 1975).
Antitumor Activity Explorations into the antitumor activity of isoxazole derivatives have led to the identification of compounds with promising efficacy against certain cancer cell lines. For example, studies have demonstrated the synthesis of novel N-phenyl-5-carboxamidyl isoxazoles and their evaluation as potential chemotherapeutic agents for colon cancer, highlighting the therapeutic potential of isoxazole derivatives in oncology (Shaw et al., 2012).
Safety and Hazards
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPPKCXDMFYTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
712348-40-8 |
Source
|
Record name | 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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